molecular formula C17H15ClN8O2S B10924654 N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine

N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B10924654
M. Wt: 430.9 g/mol
InChI Key: PRIWYCMYASKJID-UHFFFAOYSA-N
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Description

N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N-{5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine is a complex organic compound that features a pyrazole ring, a thiadiazole ring, and various substituents including a chlorobenzyl and a nitropyrazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N-{5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiadiazole intermediates, followed by their coupling under specific conditions.

    Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Preparation of Thiadiazole Intermediate: The thiadiazole ring is often formed by the cyclization of thiosemicarbazide with a suitable carboxylic acid derivative.

    Coupling Reaction: The final step involves the coupling of the pyrazole and thiadiazole intermediates using a chlorobenzyl halide and a nitropyrazole derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N-{5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

    Reduction: The chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The pyrazole and thiadiazole rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

    Oxidation: Formation of the corresponding amine derivative.

    Reduction: Formation of substituted pyrazole or thiadiazole derivatives.

    Substitution: Formation of halogenated pyrazole or thiadiazole derivatives.

Scientific Research Applications

N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N-{5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties.

    Organic Synthesis: Acts as a building block for the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N-{5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N-{5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H15ClN8O2S

Molecular Weight

430.9 g/mol

IUPAC Name

N-[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-5-[2-(4-nitropyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C17H15ClN8O2S/c18-14-4-2-1-3-12(14)10-25-7-5-15(23-25)20-17-22-21-16(29-17)6-8-24-11-13(9-19-24)26(27)28/h1-5,7,9,11H,6,8,10H2,(H,20,22,23)

InChI Key

PRIWYCMYASKJID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC(=N2)NC3=NN=C(S3)CCN4C=C(C=N4)[N+](=O)[O-])Cl

Origin of Product

United States

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